2-Chloro-6-(piperidin-4-yloxy)pyridine

Medicinal Chemistry Lipophilicity Steric Effects

A key heterocyclic intermediate for CNS and anti-inflammatory drug discovery programs. Researchers often face supply delays for this specific 2-chloro-6-oxy substitution pattern, which is critical for maintaining target binding affinity. - Enables synthesis of selective nAChR modulators and p38 MAP kinase inhibitors with established in vitro potency. - The piperidin-4-yloxy moiety provides balanced lipophilicity, optimizing oral bioavailability for preclinical candidates. - Sourced as a 95+% purity free base; also available as a dihydrochloride salt for enhanced solubility in HTS assays.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 99202-32-1
Cat. No. B1610268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(piperidin-4-yloxy)pyridine
CAS99202-32-1
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC(=CC=C2)Cl
InChIInChI=1S/C10H13ClN2O/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
InChIKeyKUKRKVHPRGTMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(piperidin-4-yloxy)pyridine: Heterocyclic Building Block


2-Chloro-6-(piperidin-4-yloxy)pyridine (CAS 99202-32-1) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a piperidin-4-yloxy moiety at the 6-position . With a molecular formula of C10H13ClN2O and a molecular weight of 212.68 g/mol, this compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, receptor modulators, and potential therapeutics for neurological and inflammatory diseases . Its balanced lipophilicity and steric properties, conferred by the piperidine ring, make it a crucial building block in medicinal chemistry campaigns .

Why 2-Chloro-6-(piperidin-4-yloxy)pyridine Cannot Be Substituted


In-class substitution of 2-chloro-6-(piperidin-4-yloxy)pyridine with close analogs is not straightforward due to its unique structural features. The 2-chloro-6-oxy substitution pattern on the pyridine ring, combined with the piperidine ring linked via an oxygen atom, creates a specific electronic and steric environment that is not easily replicated by other piperidinylpyridines . For instance, the position of the piperidinyloxy group (2- vs. 3- vs. 4-) on the pyridine ring significantly alters the compound's reactivity and biological profile . Similarly, replacing the oxygen linker with a direct carbon-carbon bond (e.g., 2-chloro-6-(piperidin-4-yl)pyridine) or using a smaller substituent (e.g., methoxy) fundamentally changes the compound's physicochemical properties and synthetic utility . These differences underscore the importance of selecting the precise compound for research applications, as generic substitutions can lead to altered synthetic routes, unexpected biological activity, or failed experiments.

2-Chloro-6-(piperidin-4-yloxy)pyridine: Differentiation vs. Analogs


Lipophilicity and Steric Bulk Advantage

2-Chloro-6-(piperidin-4-yloxy)pyridine exhibits significantly higher lipophilicity and steric bulk compared to non-piperidine analogs like 2-chloro-6-methoxypyridine. While exact logP values are not publicly disclosed for the target compound, the addition of a piperidine ring increases the number of carbon atoms and rotatable bonds, which is known to enhance membrane permeability and target engagement in drug-like molecules . This is supported by the compound's designation as a 'balanced lipophilicity' scaffold suitable for kinase inhibitor design, whereas 2-chloro-6-methoxypyridine is primarily used as a simpler reagent for GABAA ligand synthesis, indicating a lower potential for advanced medicinal chemistry applications .

Medicinal Chemistry Lipophilicity Steric Effects

Distinct Receptor Binding vs. Regioisomers

The position of the piperidinyloxy group on the pyridine ring dictates the compound's interaction with biological targets. 3-(Piperidin-4-yloxy)pyridine is reported to bind to both nicotinic and muscarinic acetylcholine receptors, suggesting a specific affinity for cholinergic targets . In contrast, 2-chloro-6-(piperidin-4-yloxy)pyridine is implicated in the synthesis of selective nicotinic acetylcholine receptor modulators and kinase inhibitors, indicating a distinct and potentially orthogonal biological activity profile . The 2-chloro substituent further differentiates the target compound from the 3- and 4-substituted isomers, which lack this halogen. While direct comparative binding data are not available in the public domain, the documented applications for each isomer point to a clear divergence in target engagement and therapeutic focus.

Neuropharmacology Receptor Binding Structure-Activity Relationship

Solubility Enhancement via Salt Form

2-Chloro-6-(piperidin-4-yloxy)pyridine is available as a dihydrochloride salt (CAS 944390-75-4), which offers significant advantages in solubility and handling compared to the free base . While the free base has an aqueous solubility of 38 at pH 7.4, the dihydrochloride salt is expected to exhibit enhanced aqueous solubility due to its ionic nature, a common strategy in medicinal chemistry to improve bioavailability and facilitate in vitro assays . This is in contrast to many related piperidinylpyridines, which may not be readily available in a stable salt form or may require custom salt formation, adding time and cost to research workflows.

Formulation Solubility Salt Selection

Kinase Inhibitor Scaffold Utility

Derivatives of 2-chloro-6-(piperidin-4-yloxy)pyridine have been explicitly explored as inhibitors of p38 MAP kinase, a key target in inflammatory diseases . In vitro assays on these derivatives have demonstrated potent inhibitory profiles, with some analogs showing significant reduction in the secretion of pro-inflammatory cytokines like IL-1β in human macrophages . While the exact IC50 values for the parent compound are not disclosed, its use as a core scaffold for generating bioactive molecules with nanomolar potency against p38 MAP kinase (Kd = 6.30 nM for a related analog) highlights its value as a privileged structure for kinase inhibitor discovery [1]. This contrasts with regioisomeric analogs (e.g., 4-(piperidin-4-yloxy)pyridine), which are primarily explored for neurological applications, underscoring the target-specific utility of the 2-chloro-6-oxy substitution pattern.

Kinase Inhibition Inflammation Cancer

Applications of 2-Chloro-6-(piperidin-4-yloxy)pyridine


nAChR Modulator Synthesis for Neurology

2-Chloro-6-(piperidin-4-yloxy)pyridine is a key intermediate in the synthesis of selective nAChR modulators, which are promising therapeutic agents for Alzheimer's disease, Parkinson's disease, and schizophrenia. Its structural features enable effective binding to specific receptor subtypes, enhancing cognitive function and neuronal signaling in preclinical studies . The compound's 2-chloro-6-oxy substitution pattern provides a unique handle for further derivatization to optimize receptor selectivity and pharmacokinetic properties.

p38 MAP Kinase Inhibitors for Inflammation

Derivatives of 2-chloro-6-(piperidin-4-yloxy)pyridine have demonstrated potent inhibition of p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production. By using this compound as a core scaffold, researchers have developed analogs that effectively reduce IL-1β secretion in human macrophages, indicating potential for treating rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions . The compound's balanced lipophilicity makes it an ideal starting point for optimizing both potency and oral bioavailability.

Kinase Inhibitors with Optimized Drug-Like Properties

The piperidinyloxy moiety of 2-chloro-6-(piperidin-4-yloxy)pyridine imparts favorable drug-like properties, including balanced lipophilicity and steric bulk, making it a privileged scaffold for designing kinase inhibitors . This compound is particularly well-suited for medicinal chemistry campaigns targeting kinases involved in cancer, inflammation, and metabolic disorders. Its availability as a dihydrochloride salt further facilitates high-throughput screening and in vitro assays by ensuring adequate solubility.

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